molecular formula C21H18FN3S B2554113 2-(2,5-DIMETHYLPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE CAS No. 1223812-71-2

2-(2,5-DIMETHYLPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE

Cat. No.: B2554113
CAS No.: 1223812-71-2
M. Wt: 363.45
InChI Key: GDKZFTWUFQXRKZ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-4-{[(4-fluorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 2,5-dimethylphenyl group and at position 4 with a sulfanyl-linked 4-fluorobenzyl moiety. The pyrazolo[1,5-a]pyrazine scaffold is a bicyclic system known for its planar aromatic structure, which facilitates π-π stacking interactions in biological systems.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3S/c1-14-3-4-15(2)18(11-14)19-12-20-21(23-9-10-25(20)24-19)26-13-16-5-7-17(22)8-6-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKZFTWUFQXRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound Pyrazolo[1,5-a]pyrazine 2-(2,5-Dimethylphenyl), 4-[(4-fluorobenzyl)sulfanyl] C₂₁H₁₉FN₄S 386.46 (calculated) Planar core; fluorophenyl group may adopt perpendicular orientation relative to the core
Compound from Pyrazolo[1,5-a]pyrazine 2-(2,5-Dimethylphenyl), 4-[(2-(4-ethoxyphenyl)-5-methyl-oxazol-4-yl)methylsulfanyl] C₂₇H₂₆N₄O₂S 470.59 Larger substituent with ethoxyphenyl-oxazole group; increased lipophilicity and steric bulk

Key Observations :

  • Both compounds exhibit sulfur-based linkages, which may enhance hydrophobic interactions or participate in hydrogen bonding .

Bioactive Analogues with Related Heterocyclic Cores

Key Observations :

  • The triazolopyrimidine derivatives () demonstrate that chiral centers can significantly boost bioactivity, a feature absent in the target compound but relevant for future structural optimization .
  • The quinazoline-pyrazole hybrids () highlight the importance of heterocyclic core selection; pyrazolo[1,5-a]pyrazine’s planar structure may offer distinct target selectivity compared to quinazoline-based systems .

Substituent Effects on Conformation and Activity

  • A similar conformation is plausible in the target compound .
  • Sulfur Linkages : Sulfanyl groups in both the target compound and ’s analogue may contribute to stability via disulfide bond formation or metal coordination, though this requires experimental validation .
  • Electron-Withdrawing vs. Electron-Donating Groups : The target’s 4-fluorophenyl group contrasts with ’s ethoxyphenyl substituent, suggesting divergent electronic profiles that could affect solubility and receptor affinity.

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